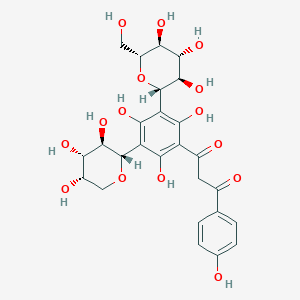
1-(4-Hydroxyphenyl)-3-(2,4,6-trihydroxy-3-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)phenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)-3-(2,4,6-trihydroxy-3-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)phenyl)propane-1,3-dione is a complex organic compound with multiple hydroxyl groups and a unique structural arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-3-(2,4,6-trihydroxy-3-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)phenyl)propane-1,3-dione typically involves multi-step organic synthesis. Key steps may include:
- Protection and deprotection of hydroxyl groups.
- Formation of carbon-carbon bonds through aldol condensation or similar reactions.
- Use of catalysts to facilitate specific reaction pathways.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of continuous flow reactors for efficient mixing and reaction control.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.
Study of reaction mechanisms: Provides insights into the behavior of hydroxyl groups in various chemical reactions.
Biology
Enzyme studies: Used to investigate the activity of enzymes that interact with hydroxyl groups.
Cell signaling: Potential role in modulating cellular signaling pathways.
Medicine
Drug development: Potential use as a lead compound for the development of new pharmaceuticals.
Therapeutic applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Material science: Used in the development of new materials with specific properties.
Biotechnology: Applications in the production of bio-based chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-3-(2,4,6-trihydroxy-3-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)phenyl)propane-1,3-dione involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)-3-(2,4,6-trihydroxyphenyl)propane-1,3-dione: Lacks the complex sugar moieties.
1-(4-Hydroxyphenyl)-3-(2,4,6-trihydroxy-5-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)phenyl)propane-1,3-dione: Contains fewer hydroxyl groups.
Uniqueness
The unique structural features of 1-(4-Hydroxyphenyl)-3-(2,4,6-trihydroxy-3-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)phenyl)propane-1,3-dione, such as the presence of multiple hydroxyl groups and sugar moieties, make it distinct from other similar compounds
Properties
Molecular Formula |
C26H30O15 |
|---|---|
Molecular Weight |
582.5 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-3-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]phenyl]propane-1,3-dione |
InChI |
InChI=1S/C26H30O15/c27-6-13-18(33)22(37)24(39)26(41-13)16-20(35)14(11(30)5-10(29)8-1-3-9(28)4-2-8)19(34)15(21(16)36)25-23(38)17(32)12(31)7-40-25/h1-4,12-13,17-18,22-28,31-39H,5-7H2/t12-,13+,17-,18+,22-,23+,24+,25-,26-/m0/s1 |
InChI Key |
RQXDZPRMOOOEKX-RULBSTTASA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C(C(=C2O)C(=O)CC(=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C(C(=C2O)C(=O)CC(=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















